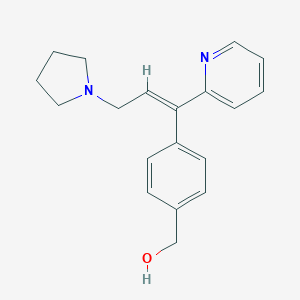
Hydroxymethyltriprolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of apigenin-8-C-glucoside can be achieved through enzymatic glycosylation. This method involves the use of glycosyltransferases and glycosidases to catalyze the formation of glycosidic bonds. For instance, glycosyltransferases from Bacillus thuringiensis have been used to glycosylate vitexin . The reaction typically occurs in a buffer solution containing the enzyme, the sugar donor, and the substrate (vitexin), under mild conditions such as 35°C with shaking at 180 rpm for 24 hours .
Industrial Production Methods: In industrial settings, the production of apigenin-8-C-glucoside often involves the use of solvent-stable β-fructosidase in organic solvents. This enzyme shows high activity and stability in 30–80% ethyl acetate, leading to high yields of vitexin glycosides . The reaction mixture typically contains the enzyme, sucrose, vitexin, and the organic solvent, and is conducted at 35°C with shaking for 24 hours .
Chemical Reactions Analysis
Types of Reactions: Apigenin-8-C-glucoside undergoes various chemical reactions, including glycosylation, oxidation, and reduction.
Common Reagents and Conditions:
Glycosylation: This reaction involves the addition of a sugar moiety to the flavonoid.
Oxidation and Reduction: These reactions can modify the hydroxyl groups on the flavonoid structure. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products: The major products of these reactions include various glycosylated derivatives of apigenin-8-C-glucoside, which often exhibit enhanced solubility and bioactivity .
Scientific Research Applications
Biology: It has been shown to possess anti-tumor, anti-oxidant, anti-viral, and hepatoprotective activities.
Medicine: Apigenin-8-C-glucoside is being investigated for its potential therapeutic effects in treating cancer, diabetes, obesity, depression, insomnia, and various inflammatory-related diseases
Mechanism of Action
Apigenin-8-C-glucoside exerts its effects through various molecular targets and pathways. It modulates key signaling molecules involved in cancer cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways . Additionally, it regulates lipid metabolism via the AMPK-mediated pathway, which helps alleviate obesity and non-alcoholic fatty liver disease .
Comparison with Similar Compounds
Apigenin-8-C-glucoside is unique among flavonoids due to its specific glycosylation pattern. Similar compounds include:
Apigenin-7-O-glucoside (Apigetrin): Found in dandelion coffee.
Apigenin-6-C-glucoside (Isovitexin): Found in various plants.
Apigenin-7-O-neohesperidoside (Rhoifolin): Found in citrus fruits.
Apigenin-6-C-glucoside-8-C-arabinoside (Schaftoside): Found in various plants.
These compounds share similar biological activities but differ in their glycosylation patterns, which can affect their solubility, bioavailability, and specific biological effects.
Properties
CAS No. |
121530-42-5 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[4-[(E)-1-pyridin-2-yl-3-pyrrolidin-1-ylprop-1-enyl]phenyl]methanol |
InChI |
InChI=1S/C19H22N2O/c22-15-16-6-8-17(9-7-16)18(19-5-1-2-11-20-19)10-14-21-12-3-4-13-21/h1-2,5-11,22H,3-4,12-15H2/b18-10+ |
InChI Key |
TWHRYAZJCOWNBG-VCHYOVAHSA-N |
SMILES |
C1CCN(C1)CC=C(C2=CC=C(C=C2)CO)C3=CC=CC=N3 |
Isomeric SMILES |
C1CCN(C1)C/C=C(\C2=CC=C(C=C2)CO)/C3=CC=CC=N3 |
Canonical SMILES |
C1CCN(C1)CC=C(C2=CC=C(C=C2)CO)C3=CC=CC=N3 |
Synonyms |
2-(1-(4-hydroxymethylphenyl)-3-(1-pyrrolidinyl-1-propenyl))pyridine HMTP hydroxymethyltriprolidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















